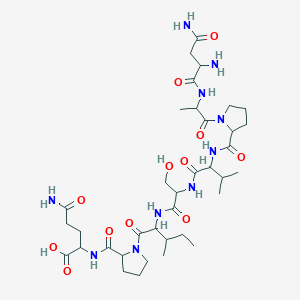

H-DL-Asn-DL-Ala-DL-Pro-DL-Val-DL-Ser-DL-xiIle-DL-Pro-DL-Gln-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- The compound’s full name is Physalaemin .

- It belongs to the class of peptides and is a group of stereoisomers .

- Physalaemin has a chemical formula of C₅₈H₈₄N₁₄O₁₆S .

- It was first isolated from the skin of the South American frog Physalaemus fuscum.

- Physalaemin exhibits interesting biological properties and has been studied for its potential therapeutic applications .

Méthodes De Préparation

- Physalaemin can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

- In SPPS, the peptide chain is assembled step by step on a solid support using protected amino acids.

- The reaction conditions involve coupling, deprotection, and purification steps.

- Industrial production methods may vary, but SPPS remains a common approach for peptide synthesis.

Analyse Des Réactions Chimiques

- Physalaemin can undergo various reactions:

Amide bond formation: During peptide synthesis, amide bonds are formed between amino acids.

Oxidation and reduction: Depending on the context, disulfide bridges may form or break.

Substitution reactions: Modifications can occur at specific amino acid residues.

- Common reagents include coupling agents (e.g., HBTU, HATU), protecting groups (e.g., Boc, Fmoc), and reducing agents (e.g., TCEP).

- Major products include the full-length peptide and any modified forms.

Applications De Recherche Scientifique

Chemistry: Physalaemin serves as a model peptide for studying peptide synthesis and structure.

Biology: It has been investigated for its effects on cell signaling pathways and receptor interactions.

Medicine: Research explores its potential as an analgesic, anti-inflammatory, or antimicrobial agent.

Industry: Peptide-based drugs and diagnostics may benefit from insights gained through physalaemin studies.

Mécanisme D'action

- Physalaemin interacts with specific receptors, such as calcitonin receptors.

- It modulates calcium homeostasis, affecting bone metabolism and pain perception.

- The exact molecular targets and pathways involved require further investigation.

Comparaison Avec Des Composés Similaires

- Physalaemin shares similarities with other calcitonin derivatives, such as elcatonin .

- Elcatonin is used as an anti-parathyroid agent for osteoporosis-related pain relief .

Propriétés

IUPAC Name |

5-amino-2-[[1-[2-[[2-[[2-[[1-[2-[(2,4-diamino-4-oxobutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60N10O12/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLTUUXCVGVRAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60N10O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12111328.png)

![16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate](/img/structure/B12111381.png)

![1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12111413.png)